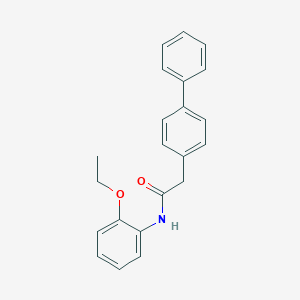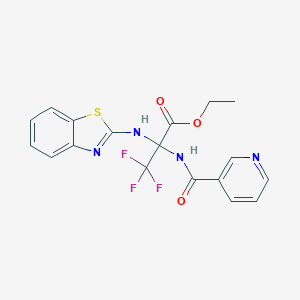
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a butanoylamino group, a methoxyphenyl group, and a carboxylic acid group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated thiophene.
Attachment of the Butanoylamino Group: The butanoylamino group can be introduced through an amide formation reaction, where butanoic acid is reacted with an amine derivative of the thiophene.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or polymers.
Wirkmechanismus
The mechanism of action of 2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butanoylamino)-4-phenylthiophene-3-carboxylic acid: Similar structure but lacks the methoxy group.
2-(Butanoylamino)-4-(4-hydroxyphenyl)thiophene-3-carboxylic acid: Similar structure but has a hydroxy group instead of a methoxy group.
2-(Butanoylamino)-4-(4-chlorophenyl)thiophene-3-carboxylic acid: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
342595-20-4 |
|---|---|
Molekularformel |
C16H17NO4S |
Molekulargewicht |
319.4g/mol |
IUPAC-Name |
2-(butanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO4S/c1-3-4-13(18)17-15-14(16(19)20)12(9-22-15)10-5-7-11(21-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
UZWSLDAWYLKPKW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)O |
Kanonische SMILES |
CCCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B359878.png)






![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)
![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)

![N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide](/img/structure/B359975.png)


![1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B359999.png)
